2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Cross-coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Cross-coupling reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Chemical biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Agricultural chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the pyridin-4-yl group, making it less versatile in cross-coupling reactions.
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine: Lacks the chlorine substituent, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-3-(pyridin-4-yl)pyridine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
Uniqueness
2-Chloro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl substituents, which confer distinct reactivity and physicochemical properties. The combination of these groups enhances the compound’s utility in various chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-9(7-1-3-16-4-2-7)5-8(6-17-10)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVHFNLVKASHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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